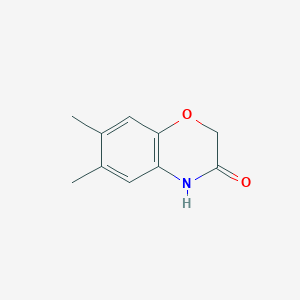
6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one
Vue d'ensemble
Description
6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticonvulsant Activity
Research has demonstrated that derivatives of 6,7-dimethyl-2H-1,4-benzoxazin-3(4H)-one exhibit significant anticonvulsant properties. A study synthesized a series of related compounds and evaluated their efficacy using the maximal electroshock test (MES). The most potent compound showed an ED50 value of 31.7 mg/kg, indicating strong anticonvulsant activity with a protective index of 7.2 .
Renin Inhibition
Another significant application is in the design of small molecule renin inhibitors. Compounds based on the benzoxazin framework have shown promising results in inhibiting renin activity, which is crucial for managing hypertension. The modifications introduced in the structure enhanced oral bioavailability and metabolic stability, making them suitable candidates for further development in hypertension treatment .
Agricultural Applications
Herbicidal Activity
The compound has been evaluated for its herbicidal properties. Studies indicate that derivatives of this compound display effective herbicidal activity against various weed species. The mechanism involves interference with plant growth processes, making it a potential candidate for developing new herbicides .
Fungal Inhibition
Recent studies have also highlighted the antifungal activity of benzoxazin derivatives against pathogens like Aspergillus fumigatus and Candida albicans. These compounds exhibited minimum inhibitory concentrations (MIC) that suggest their potential use as antifungal agents in agricultural settings .
Material Science
Polymer Synthesis
In material science, this compound has been utilized as a precursor for synthesizing polymers with specific properties. The incorporation of this compound into polymer matrices has been shown to enhance thermal stability and mechanical strength, making it valuable for applications in coatings and composites .
Table 1: Anticonvulsant Activity of Benzoxazin Derivatives
| Compound | ED50 (mg/kg) | Protective Index |
|---|---|---|
| 7-(4-Fluorobenzylamino)-2H |
Analyse Des Réactions Chimiques
Oxidation and Reduction Reactions
The compound undergoes oxidation and reduction, altering its functional groups:
2.1 Oxidation
-
Reagents : Potassium permanganate or hydrogen peroxide.
-
Products : Oxidation generates oxides or quinones by converting hydroxyl groups or adjacent substituents.
2.2 Reduction
-
Reagents : Sodium borohydride or lithium aluminum hydride.
-
Products : Reduces carbonyl groups to alcohols or amines, depending on the functional group.
Substitution Reactions
The compound’s amino group and aromatic ring are reactive sites for substitution:
3.1 Bromination/Nitration
-
Reagents : Bromine or nitric acid.
-
Positions : Electrophilic substitution occurs at C-6 and C-7 of the benzene ring .
-
Applications : Generates derivatives for further functionalization .
3.2 Amide Substitution
-
Reagents : Phenyl isocyanate or phenyl isothiocyanate.
-
Mechanism : Reduction of amide groups to secondary amines, followed by reaction with urea/thiourea precursors to form substituted derivatives .
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Bromination | Br₂ | 6,7-Dibromo derivatives | Biological activity studies |
| Nitration | HNO₃ | 6,8-Dinitro derivatives | Pharmacological screening |
| Ureido/Thioureido Subst. | Phenyl isocyanate/isothiocyanate | 4-Phenylureido/thioureido derivatives | Antimicrobial/anticancer agents |
Cyclocondensation Reactions
The compound can participate in cyclocondensation to form fused heterocycles:
-
Reagents : Maleic anhydride or other dienophiles.
-
Mechanism : Reaction at C-2 or C-5 positions followed by cyclization, yielding fused systems (e.g., 2,3-dihydrobenzoxazine derivatives) .
Biological Activity and Derivatives
While not a direct chemical reaction, the compound’s derivatives show promise in pharmacological applications:
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
6,7-dimethyl-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C10H11NO2/c1-6-3-8-9(4-7(6)2)13-5-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12) |
Clé InChI |
NWHFUPGSNWXRNV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OCC(=O)N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













